molecular formula C12H17NO B1587726 2-(4-Methoxyphenyl)piperidine CAS No. 63359-20-6

2-(4-Methoxyphenyl)piperidine

Cat. No.: B1587726
CAS No.: 63359-20-6
M. Wt: 191.27 g/mol
InChI Key: PFEQGLKEECTHNQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The this compound compound features a piperidine ring substituted at the second position with a 4-methoxyphenyl group

Mechanism of Action

Target of Action

2-(4-Methoxyphenyl)piperidine primarily targets monoamine oxidase enzymes, specifically the isoforms monoamine oxidase A and monoamine oxidase B. These enzymes are crucial in the catabolism of monoaminergic neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound can modulate the levels of these neurotransmitters in the brain, potentially impacting mood and cognitive functions .

Mode of Action

This compound interacts with monoamine oxidase enzymes by binding to their active sites. This binding inhibits the enzymes’ ability to oxidize monoamine neurotransmitters, thereby preventing their breakdown. As a result, the levels of serotonin, dopamine, and norepinephrine increase in the synaptic cleft, enhancing neurotransmission and potentially improving mood and cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another approach involves the use of a Mannich reaction, where 4-methoxybenzaldehyde, piperidine, and formaldehyde are reacted together. This method also provides a straightforward route to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its structural features make it a valuable intermediate in the development of drugs targeting various biological pathways.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpiperidine: Lacks the methoxy group on the phenyl ring, resulting in different chemical and biological properties.

    4-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring, leading to distinct reactivity and applications.

    2-(4-Chlorophenyl)piperidine:

Uniqueness

2-(4-Methoxyphenyl)piperidine is unique due to the presence of the methoxy group on the phenyl ring, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEQGLKEECTHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397446
Record name 2-(4-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63359-20-6
Record name 2-(4-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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